molecular formula C14H12O3 B14384692 5-(2-Methoxyphenyl)-1,3-benzodioxole CAS No. 89346-88-3

5-(2-Methoxyphenyl)-1,3-benzodioxole

Cat. No.: B14384692
CAS No.: 89346-88-3
M. Wt: 228.24 g/mol
InChI Key: RJMFRXYVALAUEG-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by a methoxyphenyl group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,3-benzodioxole typically involves the reaction of 2-methoxyphenol with 1,2-dihydroxybenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzodioxole ring. Common reagents used in this synthesis include methanol, hydrochloric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: A precursor in the synthesis of 5-(2-Methoxyphenyl)-1,3-benzodioxole.

    1,2-Dihydroxybenzene: Another precursor used in the synthesis.

    Benzodioxole: The core structure of the compound.

Uniqueness

This compound is unique due to the presence of both a methoxyphenyl group and a benzodioxole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89346-88-3

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O3/c1-15-12-5-3-2-4-11(12)10-6-7-13-14(8-10)17-9-16-13/h2-8H,9H2,1H3

InChI Key

RJMFRXYVALAUEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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